![molecular formula C17H22N8O6S B2965883 N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-(diethylsulfamoyl)benzamide CAS No. 450346-18-6](/img/structure/B2965883.png)
N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-(diethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a chemical substance with the CAS No. 450346-18-6. It is a complex organic molecule that contains several functional groups, including an amine, a nitro group, a hydrazine, an oxoethyl group, and a diethylsulfamoyl benzamide .
Molecular Structure Analysis
The molecular formula of this compound is C15H17N7O4 . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with an amino group and a nitro group. The molecule also contains a hydrazine group, an oxoethyl group, and a diethylsulfamoyl benzamide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a boiling point of 594.3±50.0 °C at 760 mmHg, and a flash point of 313.2±30.1 °C . It has 11 hydrogen bond acceptors, 5 hydrogen bond donors, and 6 freely rotating bonds . Its polar surface area is 168 Å2, and its molar refractivity is 93.9±0.3 cm3 .Scientific Research Applications
Synthesis and Antimicrobial Properties
Research on compounds related to N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-(diethylsulfamoyl)benzamide has focused on their synthesis and potential as antimicrobial agents. For instance, one study detailed the synthesis of thienopyrimidine derivatives, showcasing their pronounced antimicrobial activity (Bhuiyan et al., 2006).
Role in Cancer Research
The compound's derivatives have also been explored for their anticancer properties. For example, novel pyrimido[5,4-e][1,2,4]triazines and pyrazolopyrimidines, synthesized using similar chemical structures, were evaluated for their anticancer activity against human lung carcinoma, with some derivatives showing significant effects (El-Kalyoubi, 2018).
Antioxidant Activity
Another study synthesized novel Pyrimido[4,5-b]quinolin-4-one derivatives with antioxidant properties, indicating the potential for derivatives of this compound in oxidative stress-related research (El-Gazzar et al., 2007).
Potential in Molecular Docking and Screening
The potential of derivatives for molecular docking and in vitro screening has been explored. For instance, a study focused on newly synthesized Triazolopyridine, Pyridotriazine, and Pyridine–Pyrazole hybrid derivatives, assessing their antimicrobial and antioxidant activities (Flefel et al., 2018).
Complexation Reactions in Aqueous Media
The compound's derivatives have also been studied for their complexation reactions with metal ions in aqueous dioxane and micellar media, demonstrating the compound's versatility in chemical studies (Thangjam & Rajkumari, 2010).
Antifungal and Antimicrobial Activity
Derivatives of this compound have shown significant antifungal and antimicrobial activity, indicating their potential in developing new antimicrobial drugs (Vijaya Laxmi et al., 2019).
Properties
IUPAC Name |
N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O6S/c1-3-24(4-2)32(30,31)12-7-5-11(6-8-12)17(27)19-9-13(26)22-23-16-14(25(28)29)15(18)20-10-21-16/h5-8,10H,3-4,9H2,1-2H3,(H,19,27)(H,22,26)(H3,18,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWLENGBOCBUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[[1-methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetate](/img/structure/B2965800.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3,3-diphenylpropanamide](/img/structure/B2965802.png)
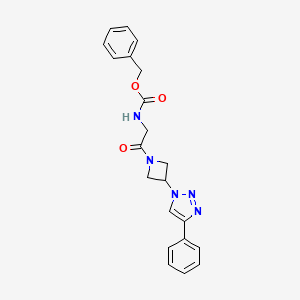
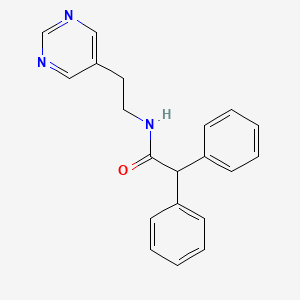
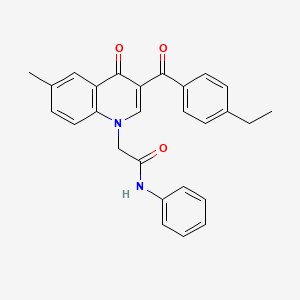
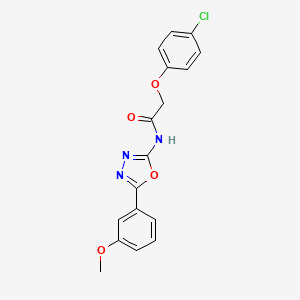

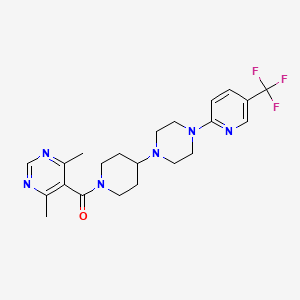

![(2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-acetic acid](/img/structure/B2965817.png)
![N-(2,4-difluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2965818.png)

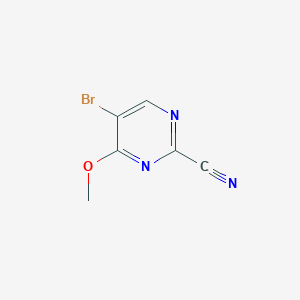
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2965822.png)
